molecular formula C8H14O3 B3053799 4,4-dimethoxycyclohexan-1-one CAS No. 56180-50-8

4,4-dimethoxycyclohexan-1-one

Cat. No.: B3053799
CAS No.: 56180-50-8
M. Wt: 158.19 g/mol
InChI Key: UOJCLZFJKRTXGV-UHFFFAOYSA-N
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Description

4,4-Dimethoxycyclohexan-1-one is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclohexanone, where two methoxy groups are attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethoxycyclohexan-1-one typically involves the methoxylation of cyclohexanone. One common method is the reaction of cyclohexanone with methanol in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the methoxy groups. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to promote the reaction, and the product can be purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4-dimethoxycyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4,4-dimethoxycyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy groups with bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrobromic acid, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 4,4-Dimethoxycyclohexane-1,2-dione.

    Reduction: 4,4-Dimethoxycyclohexanol.

    Substitution: 4,4-Dibromocyclohexan-1-one or other substituted derivatives.

Scientific Research Applications

4,4-Dimethoxycyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-dimethoxycyclohexan-1-one depends on its specific application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the cyclohexanone ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexanone: Similar in structure but with methyl groups instead of methoxy groups.

    4,4-Dichlorocyclohexanone: Contains chlorine atoms instead of methoxy groups.

    4,4-Dihydroxycyclohexan-1-one: Has hydroxyl groups instead of methoxy groups.

Uniqueness

4,4-Dimethoxycyclohexan-1-one is unique due to the presence of methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The methoxy groups increase the compound’s solubility in organic solvents and can enhance its stability under certain conditions.

Properties

IUPAC Name

4,4-dimethoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCLZFJKRTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(=O)CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340876
Record name 4,4-Dimethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56180-50-8
Record name 4,4-Dimethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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